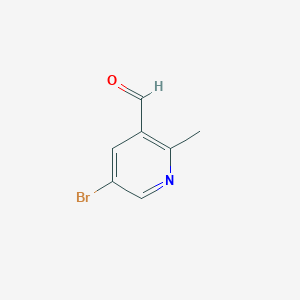

5-Bromo-2-methylnicotinaldehyde

Description

Significance of Halogenated Pyridine (B92270) Carbaldehydes in Chemical Sciences

Halogenated pyridine carbaldehydes are a class of organic compounds that have garnered considerable attention in the chemical sciences. The presence of a halogen atom and a carbaldehyde group on the pyridine ring imparts a unique reactivity profile to these molecules. Halopyridines are crucial building blocks for synthesizing a wide range of valuable products, including pharmaceuticals and agrochemicals. nih.gov The carbon-halogen bond provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents onto the pyridine core.

The aldehyde group is also highly versatile. It can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and addition reactions to form new carbon-carbon and carbon-heteroatom bonds. For instance, aldehydes can react with amines to form Schiff bases, which are important intermediates and ligands in coordination chemistry. wikipedia.org The combination of these two functional groups on a pyridine scaffold makes halogenated pyridine carbaldehydes powerful tools for the construction of complex and functionally diverse molecules.

Strategic Importance of the Nicotinaldehyde Scaffold

The nicotinaldehyde scaffold, a pyridine ring bearing a formyl group, is a privileged structure in medicinal chemistry. Pyridine and its derivatives are found in numerous natural products and FDA-approved drugs. rsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for drug-receptor binding. nih.gov Furthermore, the pyridine ring is a bioisostere of a phenyl ring, but its nitrogen atom can improve properties like solubility and metabolic stability. nih.gov

The aldehyde functionality on the nicotinaldehyde scaffold provides a handle for further chemical modification, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This strategic placement of a reactive group on a biologically relevant scaffold makes nicotinaldehydes valuable starting materials in drug discovery programs targeting a wide range of diseases. dovepress.com

Overview of 5-Bromo-2-methylnicotinaldehyde as a Synthetic Target and Intermediate

This compound combines the advantageous features of both halogenated pyridines and the nicotinaldehyde scaffold. The bromine atom at the 5-position serves as a key functional group for introducing molecular diversity through cross-coupling reactions. The methyl group at the 2-position can influence the electronic properties and steric environment of the molecule, potentially modulating its reactivity and biological activity. The aldehyde at the 3-position is a versatile functional group for a variety of synthetic transformations.

This specific arrangement of substituents makes this compound a highly sought-after intermediate in organic synthesis. For example, it can be used in the synthesis of substituted imidazo[4,5-b]pyridines, which are known to possess antiproliferative activity. mdpi.com The synthesis of this compound itself can be challenging, often requiring multi-step sequences. One patented method involves the bromination of 5-amino-2-methylpyridine, which is prepared from 5-nitro-2-chloropyridine in a two-step process. google.com The strategic utility of this compound lies in its ability to serve as a platform for the efficient construction of more complex and potentially bioactive molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6BrNO |

|---|---|

Molecular Weight |

200.03 g/mol |

IUPAC Name |

5-bromo-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H6BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-4H,1H3 |

InChI Key |

LQMCKZTUVOLZQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Methylnicotinaldehyde and Analogous Pyridine 3 Carbaldehydes

Precursor Synthesis Strategies for the 5-Bromo-2-methylpyridine (B113479) Core

The formation of the 5-bromo-2-methylpyridine structure is a critical step. Chemists employ various methods, broadly categorized into the functionalization of a pre-existing pyridine (B92270) ring or the construction of the ring itself with the desired substituents.

Routes Involving Regioselective Functionalization of Pyridine Rings

The functionalization of a pre-existing pyridine ring is a common approach. However, the inherent electronic properties of pyridine make regioselective substitution a challenge. researchgate.net Pyridine is an electron-deficient heterocycle, which can complicate direct functionalization. researchgate.net

One strategy involves the use of pyridine N-oxides, which can alter the reactivity of the pyridine ring and facilitate substitution. researchgate.net Another approach is the direct C-H functionalization, although achieving selectivity at the desired position can be difficult. dntb.gov.ua For instance, methods for the C4-alkylation of pyridines have been developed using blocking groups to direct the reaction to the desired position. nih.gov

A documented synthesis of 5-bromo-2-methylpyridine starts from 2-methylpyridine (B31789). sigmaaldrich.com This precursor can undergo bromination to introduce the bromine atom at the 5-position. Another method involves starting with 5-nitro-2-chloropyridine, which undergoes a condensation reaction with diethyl malonate, followed by decarboxylation and reduction of the nitro group to an amino group. This amino group is then converted to the bromo- substituent. google.com

Ring-Forming Reactions for Substituted Pyridines

Constructing the pyridine ring from acyclic precursors offers an alternative route to substituted pyridines. baranlab.org These methods, often involving condensation or cycloaddition reactions, allow for the incorporation of various substituents in a controlled manner. baranlab.orgnih.gov

The Hantzsch pyridine synthesis is a well-known example of a ring-forming reaction, though it is primarily used for synthesizing dihydropyridines which then require oxidation. mdpi.com More contemporary methods include [4+2] cycloadditions, which have become a key approach for pyridine synthesis. nih.gov For example, an organocatalyzed formal (3+3) cycloaddition reaction between enamines and unsaturated aldehydes or ketones provides a practical route to tri- or tetrasubstituted pyridines. researchgate.net Multicomponent reactions, such as a three-component synthesis involving an aza-Wittig reaction followed by a Diels-Alder reaction, also offer efficient access to diverse substituted pyridines. nih.gov

Regioselective Halogenation Approaches for 5-Bromo-2-methylnicotinaldehyde Precursors

Once the 2-methylnicotinaldehyde (B1310582) or a suitable precursor is obtained, the next critical step is the regioselective introduction of a bromine atom at the 5-position.

Direct Bromination Methodologies

Direct bromination of pyridine and its derivatives can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions such as high temperatures and the presence of oleum. researchgate.netgoogle.com These conditions can lead to a mixture of mono- and di-brominated isomers, which are often difficult to separate. google.com The position of bromination is highly dependent on the reaction conditions and the substituents already present on the pyridine ring. For electron-rich pyridines, direct bromination can proceed under milder conditions. wikipedia.org For instance, the bromination of 2-methoxy-6-methylpyridine (B1310761) has been shown to selectively yield 5-bromo-2-methoxy-6-methylpyridine. tandfonline.com

Bromination Utilizing N-Bromosuccinimide (NBS) Systems

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. wikipedia.org It can act as a source of the bromine radical (Br•) for allylic and benzylic brominations or participate in electrophilic bromination of aromatic compounds. wikipedia.org

The reaction of NBS with activated pyridines, such as those with electron-donating groups like amino, hydroxy, or methoxy (B1213986) substituents, can lead to regioselective monobromination in high yields. researchgate.net The reactivity and regioselectivity are influenced by the nature and position of the substituent. researchgate.net For example, the bromination of activated pyridines with NBS can be achieved in various solvents, and in some cases, dibromination can occur with the use of two equivalents of NBS. researchgate.net

| Substrate | Reagent | Product | Yield | Reference |

| 2-Amino-6-methylpyridine | NBS | 2-Amino-5-bromo-6-methylpyridine | - | researchgate.net |

| 2,6-Dimethylpyridine | NBS, Benzoyl Peroxide | 3-Bromo-2,6-dimethylpyridine | - | researchgate.net |

| 4-Methylpyridine | NBS, Benzoyl Peroxide | 3-Bromo-4-methylpyridine | - | cdnsciencepub.com |

Modern Catalytic Bromination Strategies

Modern approaches to bromination often involve the use of catalysts to improve selectivity and efficiency under milder conditions. Pyridine itself can catalyze aromatic bromination, a phenomenon that has been studied mechanistically. cdnsciencepub.com

Transition metal-catalyzed reactions have also emerged as powerful tools for the halogenation of pyridines. For instance, palladium-catalyzed methods have been developed for the coupling of aryl bromides with various reagents. mdpi.com While not a direct bromination, these cross-coupling reactions allow for the introduction of a bromo-substituted aryl group onto a pyridine ring or vice-versa.

Recent advancements have also focused on metal-free halogenation methods. For example, a protocol for the regioselective C-H halogenation of quinolines using trihaloisocyanuric acid as the halogen source has been established. rsc.org Additionally, designed phosphine (B1218219) reagents have been used for the selective halogenation of pyridines. nih.gov

Introduction of the Formyl (Aldehyde) Group in Nicotinaldehyde Derivatives

The introduction of a formyl group is a key step in the synthesis of nicotinaldehyde derivatives. This can be achieved through direct formylation of the pyridine ring, oxidation of suitable precursors, or by converting other functional groups into an aldehyde.

Formylation Reactions on Pyridine Rings

Direct formylation of pyridine rings can be challenging due to the electron-deficient nature of the aromatic system. pharmaguideline.com However, specific methods have been developed to achieve this transformation. One such method is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically prepared from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heterocyclic compounds. researchgate.net While effective for some substrates, the electron-withdrawing nature of the bromine atom and the pyridine nitrogen in 5-bromo-2-methylpyridine can deactivate the ring towards electrophilic substitution, making direct formylation less straightforward.

Another approach involves the use of Grignard reagents. For instance, the synthesis of 2-bromo-5-aldehyde pyridine has been achieved by reacting 2,5-dibromopyridine (B19318) with a Grignard reagent such as isopropyl magnesium chloride, followed by the addition of DMF. google.com This method takes advantage of the halogen-metal exchange to create a nucleophilic pyridine species that can then react with the formylating agent.

Oxidation of Precursor Alcohols or Methyl Groups to the Aldehyde Functionality

A common and reliable method for synthesizing pyridine aldehydes is the oxidation of corresponding precursor alcohols or methyl groups. Primary alcohols can be oxidized to aldehydes using a variety of reagents. Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. Reagents like pyridinium (B92312) chlorochromate (PCC) and Collins' reagent (CrO₃-pyridine complex) are often employed for this purpose as they can be used in non-aqueous environments, thus stopping the oxidation at the aldehyde stage. imperial.ac.uk For example, the hydrodehalogenation of 6-bromonicotinaldehyde (B16785) can produce the corresponding alcohol, which could then be re-oxidized if necessary. fishersci.se

Direct oxidation of a methyl group on the pyridine ring to an aldehyde is also a viable route. However, this transformation often requires specific and sometimes harsh conditions.

Functional Group Interconversions for Aldehyde Formation

The aldehyde functionality can also be introduced through the transformation of other functional groups. This approach offers flexibility in the synthetic design. For example, a carboxylic acid or its ester derivative can be reduced to the corresponding aldehyde. The synthesis of 5-Bromo-2-methylnicotinic acid ethyl ester has been reported, which could potentially be reduced to this compound. guidechem.com

Another interconversion strategy involves the hydrolysis of an alkenyl halide. This can be achieved by converting the halide to a vinyl ether, which is then hydrolyzed to the aldehyde. organic-chemistry.org Nitriles can also serve as precursors to aldehydes through reduction methods.

The following table summarizes various functional group interconversions that can lead to the formation of aldehydes.

| Starting Functional Group | Reagents and Conditions | Product Functional Group |

| Primary Alcohol | Pyridinium chlorochromate (PCC), Collins' reagent | Aldehyde |

| Carboxylic Acid/Ester | Partial reduction (e.g., using DIBAL-H) | Aldehyde |

| Alkenyl Halide | Conversion to vinyl ether followed by hydrolysis | Aldehyde |

| Nitrile | Reduction (e.g., using DIBAL-H) | Aldehyde |

Advanced Catalytic Systems and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. This has led to the development of advanced catalytic systems and green chemistry approaches for the synthesis of complex molecules like this compound.

Metal-Catalyzed Synthetic Routes

Metal catalysts play a crucial role in many synthetic transformations leading to pyridine derivatives. abcr.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are particularly powerful for creating carbon-carbon bonds. For instance, novel pyridine derivatives have been synthesized through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst. mdpi.com Similarly, 6-aryl-2-picolinaldehydes have been synthesized via a Suzuki coupling of 6-bromo-2-picolinaldehyde with arylboronic acids, catalyzed by Pd(PPh₃)₄. mdpi.com These methods highlight the potential for using metal-catalyzed reactions to build the carbon skeleton of complex pyridines before or after the introduction of the aldehyde group.

Nickel catalysts have also shown utility. For instance, a nickel(II) bromide complex has been used in the synthesis of 1,4-dicarbonyl compounds through a photocatalytic process. mpg.de

Solvent-Free and Ionic Liquid Mediated Syntheses

In line with the principles of green chemistry, efforts have been made to reduce or eliminate the use of volatile and hazardous organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or solid-phase catalysts, can offer significant advantages in terms of efficiency and environmental impact. acsgcipr.org For example, the synthesis of 2,4,6-triarylpyridines has been achieved in excellent yields through a solvent-free reaction of chalcones and ammonium (B1175870) acetate. researchgate.net One-pot, multicomponent reactions under solvent-free conditions have also been developed for the synthesis of various pyridine derivatives. asianpubs.orgnih.gov

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for organic synthesis due to their low vapor pressure, thermal stability, and recyclability. nih.gov They can act as both the solvent and promoter in various reactions. For example, a pyridinium-based ionic liquid has been used to promote the Knoevenagel condensation in water, a green and efficient method for forming carbon-carbon bonds. nih.gov The use of ionic liquids can enhance reaction rates and selectivity while simplifying product isolation.

The following table provides examples of green chemistry approaches in pyridine synthesis.

| Reaction Type | Conditions | Advantages |

| Solvent-Free Synthesis | Microwave irradiation, solid-phase catalysts | Reduced solvent waste, often faster reaction times, easier purification |

| Ionic Liquid Mediated Synthesis | Pyridinium-based ILs, aqueous media | Low volatility, recyclable, can act as both solvent and catalyst |

| Multicomponent Reactions | One-pot synthesis | High atom economy, reduced number of synthetic steps and purifications |

Comparative Analysis of Synthetic Routes for Halogenated and Alkylated Nicotinaldehydes

A primary strategy for the synthesis of these compounds involves the direct functionalization of a pre-existing pyridine ring. For instance, the synthesis of 5-bromo-2-methylpyridine, a key precursor, can be achieved through the bromination of 2-methylpyridine (also known as 2-picoline). One method involves the reaction of 2-methylpyridine with bromine under high temperatures and irradiation. guidechem.com Another approach utilizes N-bromosuccinimide (NBS) as a brominating agent. google.com These methods, while direct, can sometimes lead to mixtures of isomers, necessitating purification. For example, the bromination of 2-picoline can yield both 3-bromo-2-picoline and 5-bromo-2-picoline. google.com

An alternative to direct halogenation is a multi-step sequence starting from a more functionalized pyridine derivative. For example, 5-bromo-2-methylpyridine can be prepared from 5-nitro-2-chloropyridine. This process involves condensation with diethyl malonate, followed by decarboxylation to yield 5-nitro-2-methylpyridine. Subsequent hydrogenation reduces the nitro group to an amine, which is then converted to the bromo-derivative via a Sandmeyer-type reaction. google.com While longer, this route can offer better control over regioselectivity.

Once the desired substituted pyridine is obtained, the formyl group at the 3-position needs to be introduced to yield the nicotinaldehyde. Several general methods for the formylation of pyridines are applicable. One common method is the oxidation of the corresponding methyl group. For example, 3-methylpyridine (B133936) can be oxidized to pyridine-3-carbaldehyde. chemicalbook.com Another established route is the reduction of a nitrile. Nicotinonitrile can be hydrogenated in the presence of a palladium/carbon catalyst to produce nicotinaldehyde. chemicalbook.comwikipedia.org The Stephen aldehyde synthesis, involving the reduction of a nitrile with tin(II) chloride and subsequent hydrolysis, is another classical approach.

A more modern and efficient method involves the direct formylation of the pyridine ring. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, can be employed to introduce a formyl group onto electron-rich pyridine rings. However, for electron-deficient rings, this reaction can be challenging.

The table below provides a comparative overview of different synthetic strategies for obtaining key intermediates and the final halogenated and alkylated nicotinaldehydes.

| Strategy | Starting Material(s) | Key Transformations | Advantages | Disadvantages | Relevant Compounds |

| Direct Halogenation and Oxidation | 2-Methylpyridine, Bromine/NBS | Bromination, Oxidation of methyl group | Fewer steps | Potential for isomer formation, harsh reaction conditions | 2-Methylpyridine, 5-Bromo-2-methylpyridine, this compound |

| Multi-step Synthesis via Nitropyridine | 5-Nitro-2-chloropyridine, Diethyl malonate | Condensation, Decarboxylation, Reduction, Sandmeyer reaction, Formylation | High regioselectivity | Longer reaction sequence | 5-Nitro-2-chloropyridine, Diethyl malonate, 5-Nitro-2-methylpyridine, 5-Amino-2-methylpyridine, 5-Bromo-2-methylpyridine |

| Formylation via Nitrile Reduction | Substituted Nicotinonitrile | Reduction of nitrile | Good yields, mild conditions for some reducing agents | Requires synthesis of the nitrile precursor | Nicotinonitrile, Pyridine-3-carbaldehyde |

| Chemoselective Cross-Coupling | 5-Bromo-2-tosyloxynicotinaldehyde, Boronic acids | Suzuki-Miyaura cross-coupling | High chemoselectivity, allows for late-stage diversification | Requires a pre-functionalized starting material | 5-Bromo-2-tosyloxynicotinaldehyde |

For the synthesis of compounds like this compound, a convergent approach is often favored. This would involve the synthesis of 5-bromo-2-methylpyridine, followed by a formylation step. The choice of the formylation method would depend on the reactivity of the substituted pyridine ring.

A notable development in the synthesis of highly functionalized pyridines is the use of chemoselective cross-coupling reactions. For example, a method has been developed for the selective Suzuki-Miyaura cross-coupling reaction on 5-bromo-2-tosyloxynicotinaldehyde. researchgate.net This allows for the selective reaction at either the bromo or the tosyloxy position, providing a versatile route to 2,3,5-trisubstituted pyridines. researchgate.net This highlights the importance of having multiple reactive handles on the pyridine ring, which can be addressed sequentially.

The alkylation of pyridines is another important aspect. While Friedel-Crafts type alkylations are generally not effective on the electron-deficient pyridine ring, other methods have been developed. These include the addition of alkyl radicals or the alkylation of metalated pyridines. youtube.com For instance, treatment of a chloropyridine with LDA followed by an alkyl halide can lead to alkylated pyridines. youtube.com

Reactivity and Transformational Chemistry of 5 Bromo 2 Methylnicotinaldehyde

Chemical Transformations Involving the Aldehyde Moiety of 5-Bromo-2-methylnicotinaldehyde

The aldehyde group is a classic electrophilic center, susceptible to a variety of nucleophilic attacks and redox reactions.

The carbonyl carbon of the aldehyde in this compound is sp² hybridized and electrophilic, making it a prime target for nucleophiles. In a typical nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields a secondary alcohol.

Common nucleophiles for this transformation include:

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) react with the aldehyde to form new carbon-carbon bonds, yielding secondary alcohols after an aqueous workup.

Hydride Reagents: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of (5-bromo-2-methylpyridin-3-yl)methanol (B2573849). orgsyn.org

| Reagent Type | Example Reagent | Product Type |

| Organometallic | Methylmagnesium bromide | Secondary alcohol |

| Hydride | Sodium borohydride | Primary alcohol |

The aldehyde functional group readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds (imines or Schiff bases). For instance, reaction with a primary amine (R-NH₂) yields the corresponding N-substituted imine. Similarly, condensation with hydrazine (B178648) or its derivatives produces hydrazones. These reactions are typically catalyzed by acid and involve the elimination of a water molecule. Such transformations are fundamental in the synthesis of various heterocyclic systems. For example, related dialdehydes can react with amidine compounds to form substituted pyrimidines. google.com

The aldehyde group exists in an intermediate oxidation state and can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of this compound to (5-bromo-2-methylpyridin-3-yl)methanol can be achieved with high efficiency using standard reducing agents. Mild conditions with sodium borohydride in an alcoholic solvent are generally sufficient. For more robust reductions, lithium aluminum hydride in an ethereal solvent like THF can be used, which readily reduces both aldehydes and carboxylic acids. orgsyn.org

Oxidation: The aldehyde can be oxidized to 5-bromo-2-methylnicotinic acid. sigmaaldrich.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the sensitivity of other functional groups in the molecule. The resulting carboxylic acid is itself a valuable synthetic intermediate. sigmaaldrich.com

Cross-Coupling Reactions Utilizing the Bromine Substituent in this compound

The carbon-bromine bond on the pyridine (B92270) ring is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This allows for the direct linkage of the pyridine core to various aryl, heteroaryl, or alkyl fragments.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds. libretexts.org In this reaction, this compound can be coupled with a variety of aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde moiety present in the substrate. libretexts.org This allows for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. organic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Catalyst | Base | Solvent | Temperature (°C) | Product Type |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | 5-Aryl-2-methylnicotinaldehyde |

| PdCl₂(dppf) | K₂CO₃ | Toluene/Water | 100 | 5-Aryl-2-methylnicotinaldehyde |

| NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 110 | 5-Aryl-2-methylnicotinaldehyde |

This table presents representative conditions for Suzuki-Miyaura coupling based on established methodologies for similar bromo-heteroaryl substrates. nih.govnih.gov

Besides the Suzuki-Miyaura reaction, the bromine atom serves as an effective handle for other important cross-coupling reactions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org this compound could react with alkenes like styrene (B11656) or acrylates in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to introduce a vinyl substituent at the 5-position of the pyridine ring. libretexts.orgprinceton.edu This reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.orglibretexts.org Coupling this compound with a terminal alkyne (e.g., phenylacetylene) would yield a 5-alkynyl-2-methylnicotinaldehyde derivative. rsc.orgresearchgate.net The reaction is known for its reliability and can often be performed under mild, copper-free conditions to prevent the side reaction of alkyne homocoupling. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with aryl halides, catalyzed by either palladium or nickel. organic-chemistry.org This reaction is highly versatile due to the reactivity of organozinc compounds and their tolerance of various functional groups. organic-chemistry.org this compound could be coupled with alkyl-, aryl-, or vinylzinc reagents to afford a diverse range of substituted pyridine products. researchgate.netmit.edu

Direct Arylation and Heteroarylation Reactions

The bromine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of bi-aryl and heteroaryl compounds, which are prevalent motifs in medicinal chemistry and materials science.

One of the most powerful of these methods is the Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide. While direct studies on this compound are not extensively reported, research on the closely related 5-bromo-2-tosyloxynicotinaldehyde demonstrates the feasibility and chemoselectivity of this transformation. In a notable study, the Suzuki-Miyaura reaction was performed chemoselectively at the bromide position, leaving the tosylate group intact for subsequent manipulations. This highlights the potential for selective functionalization of the 5-position of the nicotin-aldehyde scaffold. researchgate.net The reaction of 2-bromo nicotinaldehyde with various aryl boronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base has also been shown to produce 2-aryl nicotinaldehyde derivatives in good to excellent yields, further underscoring the utility of Suzuki coupling for functionalizing brominated nicotinaldehydes. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. sigmaaldrich.comyoutube.com

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(dba)₂ / P(t-Bu)₃ | K₂CO₃ | THF/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(dba)₂ / P(t-Bu)₃ | K₂CO₃ | THF/H₂O | 82 |

| 3-Thienylboronic acid | Pd(dba)₂ / P(t-Bu)₃ | K₂CO₃ | THF/H₂O | 75 |

Table 1: Examples of Suzuki-Miyaura Coupling with a 5-Bromo-2-substituted-nicotinaldehyde Derivative. researchgate.net

Other significant direct arylation and heteroarylation methods applicable to this compound include:

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The process is catalyzed by palladium and requires a base. wikipedia.org While specific examples with this compound are not readily available in the literature, the general applicability of the Heck reaction to aryl bromides suggests its potential for vinylating the pyridine ring at the 5-position. organic-chemistry.orgbeilstein-journals.orglibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an arylalkyne. libretexts.orgwikipedia.org This method provides a direct route to introducing alkynyl moieties onto the pyridine core. The reaction is typically carried out under mild conditions. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.org It is a powerful tool for synthesizing arylamines and has seen wide application with a variety of aryl halides and amines. wikipedia.orgnih.gov The reaction can be applied to the synthesis of N-aryl and N-heteroaryl derivatives of 5-amino-2-methylnicotinaldehyde. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, highlighting the utility of this reaction for a range of pyridine substrates. nih.govchemspider.com

Nucleophilic Substitution Reactions on the Pyridine Ring of this compound

The pyridine ring in this compound is electron-deficient, which, in principle, makes it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring and displaces a leaving group, in this case, the bromide ion. The reactivity of the pyridine ring towards SNAr is enhanced by the presence of electron-withdrawing groups.

In this compound, the aldehyde group at the 3-position acts as a moderate electron-withdrawing group, which can activate the ring for nucleophilic attack. However, the methyl group at the 2-position is electron-donating, which may slightly deactivate the ring. The position of the bromine atom at C-5 is not as activated as the ortho or para positions relative to the nitrogen atom and the aldehyde group. Therefore, forcing conditions may be required to effect nucleophilic substitution at this position.

Common nucleophiles that could potentially displace the bromide include alkoxides, thiolates, and amines. While specific studies on the nucleophilic substitution of this compound are scarce, the general principles of SNAr on pyridine systems suggest that such transformations are plausible, likely requiring elevated temperatures and a strong nucleophile.

Reactions at the Methyl Group of this compound

The methyl group at the 2-position of the pyridine ring exhibits enhanced acidity due to the electron-withdrawing nature of the pyridine nitrogen. This allows for deprotonation with a strong base to form a nucleophilic carbanion, which can then participate in various reactions.

A key transformation involving the methyl group is condensation with aldehydes and ketones . In the presence of a base, the methyl group can be deprotonated to form an anion that can then attack the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration of the resulting aldol (B89426) adduct leads to the formation of a styryl- or vinyl-substituted pyridine. For instance, 2-methyl-3-nitropyridines have been shown to undergo condensation with various aromatic aldehydes in the presence of piperidine (B6355638) as a catalyst. researchgate.net This suggests that this compound could similarly react with aldehydes to form the corresponding styryl derivatives. The reaction with benzaldehyde, for example, would be expected to yield 5-bromo-2-(2-phenylvinyl)nicotinaldehyde.

| Aromatic Aldehyde | Base | Solvent | Product |

| Benzaldehyde | Piperidine | Toluene | 5-Bromo-2-(2-phenylvinyl)nicotinaldehyde |

| 4-Chlorobenzaldehyde | Piperidine | Toluene | 5-Bromo-2-[2-(4-chlorophenyl)vinyl]nicotinaldehyde |

| 4-Methoxybenzaldehyde | Piperidine | Toluene | 5-Bromo-2-[2-(4-methoxyphenyl)vinyl]nicotinaldehyde |

Table 2: Plausible Condensation Reactions of this compound with Aromatic Aldehydes.

Furthermore, the methyl group can be oxidized to a carboxylic acid or functionalized through other means following deprotonation.

Multi-Component Reactions Incorporating this compound as a Key Component

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov this compound, with its aldehyde functionality and reactive pyridine core, is a prime candidate for use as a key building block in such reactions.

The aldehyde group can readily participate in a variety of MCRs, such as the Hantzsch pyridine synthesis or related methodologies for the construction of dihydropyridine (B1217469) rings. For example, this compound could react with a β-ketoester, a source of ammonia, and another carbonyl compound to generate highly substituted pyridine derivatives. nih.gov

Another possibility is the use of this compound in Povarov-type reactions . This involves the [4+2] cycloaddition of an in situ-formed imine (from the aldehyde and an aniline) with an alkene or alkyne to construct tetrahydroquinoline or quinoline (B57606) scaffolds. nih.gov

While specific examples of MCRs employing this compound are not extensively documented, its structural features suggest significant potential for its application in the diversity-oriented synthesis of complex heterocyclic libraries. The presence of the bromo substituent provides a handle for further post-MCR modifications via the cross-coupling reactions discussed previously, further expanding the accessible chemical space.

Synthetic Utility of 5 Bromo 2 Methylnicotinaldehyde As a Strategic Building Block and Intermediate

Role in the Synthesis of Complex Heterocyclic Scaffolds

The presence of both an electrophilic aldehyde carbon and a bromine atom, which is amenable to a wide range of cross-coupling reactions, positions 5-bromo-2-methylnicotinaldehyde as a strategic starting material for the synthesis of complex heterocyclic frameworks. These reactions allow for the regioselective introduction of various substituents, leading to the assembly of novel fused and poly-substituted heterocyclic systems.

The aldehyde and bromo functionalities on the pyridine (B92270) core of this compound serve as ideal handles for constructing fused ring systems. The aldehyde group can participate in condensation reactions with a variety of nucleophiles, such as amines, active methylene (B1212753) compounds, or hydrazines, to form an initial ring. Subsequent intramolecular cyclization, often involving the bromo substituent through transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution, can complete the formation of a fused bicyclic or polycyclic system.

For instance, condensation of the aldehyde with an appropriate amine-containing nucleophile could be followed by an intramolecular Heck or Suzuki coupling reaction, leveraging the bromine atom to forge a new carbon-carbon bond and complete the fused ring. This strategy is a powerful method for creating diverse benzo-fused heterocycles and other complex ring systems. core.ac.uk The synthesis of pyrimidine-fused pyridines, for example, often involves the reaction of aminopyrimidines with α,β-unsaturated aldehydes, highlighting the importance of the aldehyde functionality in such cyclization cascades. sciepub.com

The synthesis of poly-substituted heterocycles is crucial in medicinal chemistry and materials science for fine-tuning the properties of molecules. This compound is an excellent scaffold for this purpose, allowing for sequential or one-pot multi-component reactions to introduce diversity.

The bromine atom can be readily transformed into a variety of functional groups using transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with various arylboronic acids can introduce diverse aryl or heteroaryl substituents at the 5-position. mdpi.com Similarly, Sonogashira, Stille, or Buchwald-Hartwig couplings can be employed to install alkynyl, organotin, or amino groups, respectively.

Following the modification at the bromo-position, the aldehyde group remains available for further derivatization. It can be converted into an alcohol, an alkene (via Wittig reaction), an imine, or a carboxylic acid, each transformation adding another point of diversity to the pyridine ring. This stepwise approach allows for the controlled and predictable synthesis of tri- and even tetra-substituted pyridines from a single, readily available starting material. nih.govnih.gov Multicomponent reactions involving aldehydes, active methylene compounds, and an ammonium (B1175870) source represent a powerful strategy for rapidly assembling poly-substituted pyridines. nih.govacs.org

Application in the Generation of Combinatorial Libraries for Chemical Research

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of a large number of related compounds (a library) for high-throughput screening. youtube.com The dual reactivity of this compound makes it an ideal building block for generating such libraries.

The "mix-and-split" strategy or parallel synthesis techniques can be effectively applied. youtube.com In a parallel synthesis approach, an array of different boronic acids could be reacted with the bromo-position of the starting material in separate reaction vessels. Subsequently, each of these new intermediates could be further reacted with a set of different reagents targeting the aldehyde group, such as various amines to form imines or Grignard reagents to form secondary alcohols. This two-dimensional synthetic matrix can quickly generate a large and diverse library of compounds from a single core structure. The versatility of cross-coupling reactions on heteroaromatic systems makes this a particularly effective strategy. researchgate.net

Precursor in the Development of Advanced Organic Materials

The pyridine ring is a key component in many advanced organic materials due to its electron-deficient nature, thermal stability, and ability to coordinate with metals. researchgate.netacs.org this compound serves as a valuable precursor for creating monomers and intermediates for these materials.

Pyridine-containing polymers are investigated for a wide range of applications, including as polymer electrolyte membranes for fuel cells, antimicrobial agents, and fluorescent materials. benicewiczgroup.commdpi.com The properties of these polymers are highly dependent on the structure and functionality of the pyridine monomer.

This compound can be converted into various polymerizable monomers. For example:

Oxidation of the aldehyde group to a carboxylic acid would yield 5-bromo-2-methylnicotinic acid. This, or its corresponding dicarboxylic acid derivative (formed after converting the bromo group), could be used as a monomer for synthesizing polyesters or polyamides, such as polybenzimidazoles (PBIs), which are known for their high thermal stability. benicewiczgroup.com

The aldehyde could be used to synthesize vinyl-type monomers through reactions like the Wittig reaction, introducing a polymerizable double bond.

The bromo- and aldehyde groups can be transformed into other functionalities suitable for ring-opening metathesis polymerization (ROMP) or other polymerization techniques. chemrxiv.org

The bromine atom also provides a site for post-polymerization modification, allowing for the introduction of specific functional groups along the polymer chain to fine-tune its properties.

Conjugated organic molecules containing heterocyclic rings are at the forefront of research into optoelectronic materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The pyridine unit is a desirable component due to its defined electronic properties and ability to form well-ordered structures.

This compound is a strategic precursor for synthesizing π-conjugated systems. The bromo group is a prime site for Suzuki or Stille cross-coupling reactions to extend the π-system by adding aryl or heteroaryl units. mdpi.commdpi.com The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to introduce vinyl linkages, further extending conjugation. The combination of these reactions allows for the synthesis of "push-pull" architectures, where electron-donating and electron-withdrawing groups are connected through a conjugated spacer, a common design strategy for optoelectronic materials. The resulting highly conjugated, functionalized pyridine derivatives can serve as building blocks for larger oligomers, polymers, or as emissive or charge-transporting layers in electronic devices. researchgate.net

Intermediate in Medicinal Chemistry Research Programs

In medicinal chemistry, the quest for novel therapeutics is heavily reliant on the availability of starting materials that allow for systematic structural modification and exploration of structure-activity relationships (SAR). This compound serves as an exemplary heterocyclic building block, providing a robust scaffold for the development of new potential drug candidates. Its utility stems from the combination of the pyridine core, a common motif in many biologically active compounds, and the presence of chemically addressable points—the aldehyde for condensation and carbon-carbon bond-forming reactions, and the bromine atom for cross-coupling reactions.

The development of novel pharmacological scaffolds is a key strategy in drug discovery, aiming to create unique three-dimensional structures that can interact favorably with biological targets. unife.it The concept of a "privileged structure" refers to molecular frameworks that are capable of binding to multiple receptors with high affinity, and building blocks like this compound are instrumental in constructing such frameworks. unife.it

A practical application of this principle is the synthesis of fused heterocyclic systems. For instance, research into new antimicrobial agents has focused on combining different biologically relevant fragments, a strategy known as the hybrid-pharmacophore approach. mdpi.com Thiazolo[4,5-b]pyridines, which merge a thiazole (B1198619) ring with a pyridine core, have been synthesized and shown to possess potent antimicrobial activity. mdpi.com The synthesis often involves the cyclization of a substituted aminothiazole with a suitable pyridine-based precursor, demonstrating a pathway where a derivative of this compound could serve as a key starting material. mdpi.com In one study, certain thiazolopyridine derivatives showed significant inhibitory effects against pathogenic bacteria like Pseudomonas aeruginosa and Escherichia coli. mdpi.com

This approach is not limited to antimicrobials. Structure-based drug design has been used to develop novel inhibitors for targets like phosphodiesterase type 5 (PDE5). nih.gov Researchers have successfully created potent inhibitors based on a monocyclic pyrimidin-4(3H)-one scaffold, synthesizing dozens of derivatives to optimize activity. nih.gov The synthesis of such diverse libraries is enabled by the strategic use of functionalized building blocks to systematically modify the core structure.

Table 1: Antimicrobial Activity of Synthesized Thiazolo[4,5-b]pyridin-2-ones

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 |

| 3g | Escherichia coli | 0.21 |

This table summarizes the potent inhibitory effects of a specific thiazolo[4,5-b]pyridin-2-one derivative, highlighting the successful creation of a novel and effective antimicrobial scaffold. mdpi.com

Chemical space refers to the vast, multi-dimensional realm of all possible molecules. csmres.co.uk A primary goal in drug discovery is to efficiently explore relevant regions of this space to find "drug-like" molecules with optimal physicochemical properties for therapeutic use. csmres.co.uknih.gov Building blocks are the vehicles for this exploration. The properties of a building block, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, directly influence the properties of the final compounds. unife.itnih.gov

This compound offers a unique starting point for navigating chemical space. Its aldehyde group provides a reactive handle for diversification, while the brominated pyridine core imparts specific structural and electronic properties that guide the exploration. The use of fragment-based approaches, where small, low-complexity molecules are screened to identify binding motifs, is a powerful method for sampling chemical space efficiently. csmres.co.uk Intermediates like this compound can be used to elaborate on initial fragment hits, growing them into more complex and potent lead compounds.

Modern drug discovery also ventures into what is known as "beyond Rule-of-5" (bRo5) chemical space, which includes larger and more complex molecules like proteolysis-targeting chimeras (PROTACs). mdpi.com These molecules are modular, constructed from distinct building blocks linked together. mdpi.com The rational design of such complex agents depends critically on the availability of a diverse palette of building blocks, each contributing specific properties to the final molecule.

Table 2: Key Parameters for Defining Drug-Like Chemical Space

| Parameter | Typical Range for "Drug-Like" Molecules | Contribution from this compound |

|---|---|---|

| Molecular Weight | 150 - 480 | Provides a moderately sized core (MW: 199.04) for further elaboration. sigmaaldrich.com |

| logP | -1.0 to 6.0 | The bromo and methyl groups influence lipophilicity. |

| Hydrogen Bond Donors | 0 - 3 | 0 |

| Hydrogen Bond Acceptors | 2 - 9 | 2 (Pyridine nitrogen, Aldehyde oxygen) |

| Flexibility (Rotatable Bonds) | Low to moderate | The aldehyde group adds a point of rotation. |

This table outlines common physicochemical parameters used to navigate chemical space in drug discovery and illustrates the contribution of the this compound scaffold. nih.govmdpi.com

Contributions to Agrochemical Development and Chemical Biology Tool Synthesis

The principles that make a building block valuable in medicinal chemistry often translate directly to agrochemical research. The need to develop new agents to protect crops from pests and diseases drives a parallel search for biologically active molecules. The thiazolopyridine scaffold, which can be derived from pyridine-based precursors, has not only been investigated for antimicrobial properties but has also been studied for potential use as herbicidal agents. mdpi.com This highlights the dual utility of building blocks like this compound in creating compounds for both pharmaceutical and agricultural applications.

Furthermore, in the field of chemical biology, such intermediates are essential for synthesizing molecular tools to probe biological processes. The same chemical reactivity that allows for the construction of drug candidates enables the incorporation of the pyridine motif into probes, affinity reagents, or complex molecules like PROTACs. mdpi.com These tools are crucial for understanding disease mechanisms and validating new biological targets. The modular nature of many chemical biology tools, which often require linking a protein-binding element to a reporter or another functional moiety, relies on the robust and predictable chemistry afforded by versatile building blocks. mdpi.com

Computational and Theoretical Investigations of 5 Bromo 2 Methylnicotinaldehyde Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure and reactivity of organic molecules like 5-Bromo-2-methylnicotinaldehyde. DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can elucidate key aspects of the molecule's stability and reactivity.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the compound's chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. bohrium.com A smaller energy gap generally suggests higher reactivity.

For substituted nicotinaldehydes, the distribution of electron density in these orbitals is heavily influenced by the nature and position of the substituents. In this compound, the electron-withdrawing bromine atom and the electron-donating methyl group, along with the aldehyde functionality, create a unique electronic profile. DFT studies on similar substituted pyridines have shown that such substitutions can significantly alter the HOMO-LUMO gap and the sites of electrophilic and nucleophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other chemical species. The red regions on an MEP map indicate areas of high electron density, which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas, prone to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively low due to the electron-withdrawing nature of the bromine and aldehyde groups. | DFT studies on substituted pyridines. mdpi.com |

| LUMO Energy | Lowered by the presence of the bromine atom and aldehyde group. | DFT studies on substituted pyridines. mdpi.com |

| HOMO-LUMO Gap | Moderate, indicating a balance between stability and reactivity. | DFT studies on nicotinaldehyde derivatives. bohrium.com |

| Dipole Moment | Significant, arising from the electronegativity differences between the atoms in the ring and the substituents. | General principles of molecular polarity and DFT calculations on similar molecules. |

| Key NBO Interactions | Interactions involving the lone pairs of the nitrogen and oxygen atoms, and the pi-system of the pyridine (B92270) ring. | NBO analysis of substituted pyridines. bohrium.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be employed to explore the conformational landscape of this compound and to study its interactions with other molecules, including solvents or biological macromolecules.

The rotation around the C-C bond connecting the aldehyde group to the pyridine ring is a key conformational feature. The planarity of the molecule can be influenced by steric hindrance and electronic effects from the adjacent methyl group. MD simulations can reveal the preferred dihedral angles and the energy barriers associated with conformational changes.

Furthermore, MD simulations are instrumental in understanding intermolecular interactions. By simulating the molecule in a solvent box, one can study the formation of hydrogen bonds and other non-covalent interactions, which are crucial for its solubility and reactivity in different media. In the context of drug design, MD simulations can be used to model the binding of this compound to a protein's active site, providing insights into its potential biological activity.

Reaction Mechanism Elucidation via Advanced Computational Chemistry Methods

For instance, the aldehyde group is a common site for nucleophilic addition reactions. youtube.com Computational studies can model the attack of a nucleophile on the carbonyl carbon, detailing the changes in geometry and energy as the reaction progresses. The influence of the bromo and methyl substituents on the activation energy and the regioselectivity of such reactions can be systematically investigated.

Similarly, computational methods can shed light on cross-coupling reactions, such as the Suzuki coupling, which are frequently used to modify pyridine rings. mdpi.com Theoretical calculations can help in understanding the catalytic cycle and the role of the palladium catalyst in facilitating the reaction at the bromine-substituted position.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These calculations can help in assigning the peaks in an experimental spectrum to specific atoms in the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in Infrared (IR) and Raman spectra correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with a good degree of accuracy, aiding in the interpretation of experimental spectra. bohrium.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. bohrium.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to the HOMO-LUMO gap.

Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds

| Spectroscopic Technique | Predicted Features | Basis of Prediction |

| ¹H NMR | Aromatic protons in the pyridine ring, a singlet for the methyl group, and a singlet for the aldehyde proton. Chemical shifts influenced by the electronic effects of the substituents. | General knowledge of NMR and DFT calculations on substituted pyridines. mdpi.com |

| ¹³C NMR | Distinct signals for the carbons in the pyridine ring, the methyl carbon, and the carbonyl carbon. | DFT calculations on nicotinaldehyde derivatives. bohrium.com |

| IR Spectroscopy | Characteristic stretching frequencies for the C=O (aldehyde), C-Br, C-N, and C-H bonds. | DFT calculations and experimental data for pyridinecarboxaldehydes. bohrium.com |

| UV-Vis Spectroscopy | Absorption maxima in the UV region, corresponding to π→π* and n→π* transitions. | TD-DFT calculations on nicotinaldehyde derivatives. bohrium.combohrium.com |

Advanced Spectroscopic and Chromatographic Characterization of 5 Bromo 2 Methylnicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 5-Bromo-2-methylnicotinaldehyde. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the precise assignment of all protons and carbons within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons, the methyl group protons, and the aldehydic proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, with their multiplicity revealing the coupling interactions with neighboring protons. The methyl protons generally appear as a singlet in the upfield region, while the aldehydic proton is highly deshielded and appears as a singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and the nature of its substituents. For instance, the carbonyl carbon of the aldehyde group is characteristically found at a very downfield position. The carbon atoms of the pyridine ring appear in the aromatic region, and their specific shifts are influenced by the positions of the bromo and methyl substituents. acs.orgrsc.org

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for confirming the connectivity within the molecule. COSY spectra reveal proton-proton coupling networks, helping to assign adjacent protons on the pyridine ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon signals based on their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 | 190 - 200 |

| Pyridine Ring H | 7.5 - 8.5 | 120 - 155 |

| Methyl (CH₃) | 2.3 - 2.8 | 20 - 25 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and elucidating the fragmentation pathways of this compound. mdpi.com

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. The measured mass is compared to the calculated exact mass of C₇H₆BrNO, providing a high degree of confidence in the compound's identity.

Fragment Analysis: The mass spectrum also reveals characteristic fragmentation patterns. The fragmentation of aldehydes often involves α-cleavage, where the bond between the carbonyl carbon and an adjacent atom is broken. youtube.com Another common fragmentation pathway is the McLafferty rearrangement, which can occur if a γ-hydrogen is available. youtube.com Studying these fragmentation patterns can provide additional structural information and confirm the presence of the aldehyde and other functional groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of functional groups and providing a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for its functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. The C-H stretching vibrations of the aromatic ring and the methyl group will appear in the region of 2850-3100 cm⁻¹. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the pyridine ring are often strong in the Raman spectrum. The symmetric stretching of the C-Br bond can also be observed.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| C-N (Pyridine) | Stretching | 1400 - 1600 |

| C-Br | Stretching | 500 - 600 |

Note: These are typical ranges and can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis in Research

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule and is a valuable tool for quantitative analysis.

Electronic Transitions: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The pyridine ring and the carbonyl group are the primary chromophores responsible for these absorptions. The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net For pyridine itself, absorption maxima are observed around 254 nm. researchgate.netsielc.com

Quantitative Analysis: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the use of UV-Vis spectroscopy for the quantitative determination of this compound in solution, which is useful for reaction monitoring and quality control.

Chromatographic Techniques (HPLC, GC) for Purity Assessment, Reaction Monitoring, and Separation of Isomers

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound, monitoring the progress of chemical reactions, and separating it from potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier, is commonly employed for the analysis of pyridine derivatives. sielc.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often using a capillary column with a non-polar or medium-polarity stationary phase. The retention time and peak area can be used for qualitative and quantitative analysis, respectively. GC can be particularly useful for detecting volatile impurities. acs.org

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

Obtaining a single crystal of this compound would allow for the accurate measurement of bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This information is invaluable for understanding the solid-state packing and for computational modeling studies. The crystal structure of a derivative, 5-Bromo-2-methylpyridine (B113479) N-oxide, has been reported, revealing details about its molecular geometry and intermolecular hydrogen bonding. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.